molecular formula C9H10O4 B3418621 Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 1265908-16-4

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B3418621
CAS No.: 1265908-16-4
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-RKEPMNIXSA-N
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Description

Rac-(1S,2R,3S,4S)-bicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a heptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds in the bicyclic ring to single bonds, leading to different saturated derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones and aldehydes.

    Reduction: Saturated derivatives with single bonds in the bicyclic ring.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Rac-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Comparison: Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

(1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-RKEPMNIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176292
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265908-16-4
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265908-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 3
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 4
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 5
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 6
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

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